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Compound of Interest

Compound Name: De-guanidine Peramivir

Cat. No.: B15290252

An In-depth Technical Guide on De-guanidine
Peramivir

A comprehensive analysis of the chemical structure, properties, and biological activity of a key
Peramivir derivative.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, effectively
treating influenza A and B virus infections.[1][2] A critical component of its molecular structure is
the guanidino group, which plays a significant role in its binding to the viral neuraminidase
enzyme.[3] This technical guide focuses on "De-guanidine Peramivir,” an analog of Peramivir
where the guanidino group has been removed. While the guanidino group was initially thought
to be crucial for Peramivir's high-affinity binding, research has shown that its removal results in
only a modest decrease in inhibitory activity, approximately one order of magnitude.[4] This
finding is particularly relevant as the guanidino group is a known contributor to the poor oral
bioavailability of the drug.[4] Consequently, the de-guanidinylated derivative presents a
promising avenue for the development of next-generation inhibitors with improved
pharmacokinetic properties.[4]

Chemical Structure and Properties
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The core structure of Peramivir is a functionalized cyclopentane ring.[3] In the de-
guanidinylated analog, the guanidino group at the C4 position is replaced, altering the
molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Peramivir and De-guanidine Peramivir

De-guanidine Peramivir

Property Peramivir .
(Predicted)

Molecular Formula C15H28N404[1] C14H25N0O5

Molecular Weight 328.41 g/mol [1] 287.35 g/mol

(1S,2S,3S,4R)-3-[(1S)-1-

_ (1S,2S,3S,4R)-3-[(1S)-1-
acetamido-2-ethylbutyl]-4- ]
o ] ] acetamido-2-ethylbutyl]-4-
IUPAC Name (diaminomethylideneamino)-2- ]
amino-2-hydroxycyclopentane-
hydroxycyclopentane-1- i ]
] ) 1-carboxylic acid
carboxylic acid[1]

LogP (Predicted) -1.5 -1.0
Topological Polar Surface Area

Poiog 168 Az 109 Az
(TPSA)
Hydrogen Bond Donors 6 4
Hydrogen Bond Acceptors 5 5

Note: Properties for De-guanidine Peramivir are predicted based on its chemical structure, as
extensive experimental data is not widely available.

The removal of the highly basic guanidino group is expected to decrease the molecule's
polarity and reduce the number of hydrogen bond donors, which could lead to improved
membrane permeability and oral bioavailability.

Synthesis and Experimental Protocols

The synthesis of Peramivir analogs, including de-guanidinylated derivatives, often starts from
readily available chiral precursors. A common strategy involves the use of a stereoselective
1,3-dipolar cycloaddition reaction to construct the functionalized cyclopentane core.[5]
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General Experimental Protocol for the Synthesis of a De-guanidine Peramivir Analog:

e Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopentene
derivative is performed to establish the core bicyclic isoxazoline intermediate.[5]

e Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to
introduce the necessary functional groups at the correct stereocenters. This may include
reduction of the isoxazoline, protection and deprotection of hydroxyl and amino groups, and
amidation.

e Introduction of the Amino Group: In the case of de-guanidine Peramivir, an amino group is
introduced at the C4 position. This can be achieved through various methods, such as the
reduction of an azide or a nitro group.

o Final Deprotection and Purification: The final steps involve the removal of all protecting
groups to yield the target compound, followed by purification using techniques like column
chromatography or recrystallization.

Neuraminidase Inhibition Assay Protocol:

The inhibitory activity of de-guanidine Peramivir against influenza neuraminidase is typically
determined using a fluorometric assay.

e Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a
working concentration in a suitable buffer. A fluorogenic substrate, such as 2'-(4-
methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA), is prepared.

e Inhibition Assay: The inhibitor (de-guanidine Peramivir) at various concentrations is pre-
incubated with the neuraminidase enzyme for a specific period.

» Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA
substrate.

e Fluorescence Measurement: The reaction is allowed to proceed for a set time, and the
fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
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e |C50 Determination: The concentration of the inhibitor that causes 50% inhibition of the
enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the
inhibitor concentration.

Mechanism of Action and Signaling Pathways

Neuraminidase inhibitors, including Peramivir and its derivatives, target the neuraminidase
enzyme on the surface of the influenza virus.[6] This enzyme is crucial for the release of newly
formed virus particles from infected host cells.[6][7] By blocking the active site of
neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell
surface, trapping the progeny virions and preventing their spread.[6][8]

The guanidino group of Peramivir forms strong electrostatic interactions with conserved acidic
residues (E119, D151, and E227) in the active site of the neuraminidase enzyme.[3] While the
de-guanidinylated analog lacks these specific interactions, it still retains significant inhibitory
potency, suggesting that other interactions between the inhibitor and the enzyme's active site
are sufficient for potent binding.[4]
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Caption: Mechanism of action of De-guanidine Peramivir.
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Structure-Activity Relationship (SAR)

The study of de-guanidine Peramivir provides valuable insights into the structure-activity
relationship of neuraminidase inhibitors.

¢ Role of the Guanidino Group: The guanidino group in Peramivir contributes significantly to
binding affinity through electrostatic interactions.[3] However, its removal does not abolish
activity, indicating that the overall shape and other functional groups of the molecule are also
critical for inhibition.[4]

o Hydrophobic Side Chain: The hydrophobic side chain of Peramivir interacts with a
hydrophobic pocket in the neuraminidase active site, and this interaction is preserved in the
de-guanidinylated analog, contributing to its retained potency.[3]

o Carboxylate Group: The negatively charged carboxylate group forms strong hydrogen bonds
with a triad of conserved arginine residues (R118, R292, and R371) in the active site, which
is a key interaction for all neuraminidase inhibitors.[3]
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Caption: Structure-Activity Relationship logic for De-guanidine Peramivir.

Conclusion
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De-guanidine Peramivir represents a significant development in the quest for improved
influenza therapeutics. The finding that the guanidino group is not essential for potent
neuraminidase inhibition opens up new possibilities for designing orally bioavailable antiviral
drugs.[4] Further research into the synthesis and evaluation of de-guanidinylated Peramivir
analogs is warranted to fully explore their therapeutic potential. This includes detailed
pharmacokinetic and in vivo efficacy studies to confirm the anticipated benefits of removing the
guanidino moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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